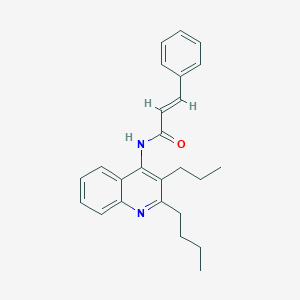
N-(2-butyl-3-propyl-4-quinolinyl)-3-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-butyl-3-propyl-4-quinolinyl)-3-phenylacrylamide, commonly known as BPQPhAm, is a synthetic compound that has gained significant attention in recent years due to its potential use in scientific research. BPQPhAm belongs to the class of quinoline-based compounds and is known for its ability to selectively bind to DNA. This property has made it a valuable tool for studying DNA-protein interactions and has led to its use in various biochemical and physiological experiments.
作用机制
BPQPhAm selectively binds to DNA through intercalation, which is the process of inserting a molecule between the base pairs of the DNA double helix. This property allows BPQPhAm to interact with specific regions of DNA and influence the activity of DNA-binding proteins. The mechanism of action of BPQPhAm has been extensively studied and has been shown to be highly specific and effective.
Biochemical and physiological effects:
BPQPhAm has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain DNA-binding proteins, such as transcription factors and DNA repair enzymes. It has also been shown to induce DNA damage and apoptosis in cancer cells. Additionally, BPQPhAm has been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
实验室实验的优点和局限性
BPQPhAm has several advantages for use in lab experiments. It is highly selective for DNA and has been shown to be effective at low concentrations. It is also stable and can be easily synthesized in large quantities. However, there are some limitations to the use of BPQPhAm in lab experiments. It can be toxic at high concentrations and may have off-target effects on cellular processes. Additionally, its use may be limited by its cost and availability.
未来方向
There are several future directions for the use of BPQPhAm in scientific research. One area of interest is the development of new BPQPhAm derivatives with improved selectivity and efficacy. Another area of interest is the use of BPQPhAm in combination with other compounds to enhance its therapeutic potential. Additionally, BPQPhAm may have applications in the development of new diagnostic tools for DNA-binding proteins and in the study of epigenetic modifications. Overall, BPQPhAm has significant potential for use in scientific research and may have important implications for the development of new therapies for a variety of diseases.
合成方法
BPQPhAm can be synthesized using a multistep process that involves the condensation of 2-aminobenzophenone and butylpropylamine, followed by a series of reactions that result in the final product. The synthesis method has been well-documented in scientific literature and has been optimized to produce high yields of BPQPhAm.
科学研究应用
BPQPhAm has been widely used in scientific research due to its ability to selectively bind to DNA. This property has made it a valuable tool for studying DNA-protein interactions and has led to its use in various biochemical and physiological experiments. BPQPhAm has been used to study the structure and function of DNA-binding proteins, such as transcription factors and DNA repair enzymes. It has also been used to investigate the effects of DNA damage on cellular processes, such as cell cycle regulation and apoptosis.
属性
IUPAC Name |
(E)-N-(2-butyl-3-propylquinolin-4-yl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O/c1-3-5-15-22-20(11-4-2)25(21-14-9-10-16-23(21)26-22)27-24(28)18-17-19-12-7-6-8-13-19/h6-10,12-14,16-18H,3-5,11,15H2,1-2H3,(H,26,27,28)/b18-17+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXELVNROWFTNHO-ISLYRVAYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2C(=C1CCC)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NC2=CC=CC=C2C(=C1CCC)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-chlorophenyl)-2-methyl-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5325359.png)
![5,6-dimethyl-1-[3-(3,4,5-trimethoxyphenyl)acryloyl]-1H-benzimidazole](/img/structure/B5325361.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5325366.png)
![{[5-(4-fluorophenyl)-2-furyl]methyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B5325371.png)
methanone](/img/structure/B5325385.png)
![2-(1H-1,2,3-triazol-5-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5325394.png)

![3,4-dimethyl-6-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5325413.png)

![(4aS*,8aR*)-6-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5325448.png)
![1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]-1-butanone](/img/structure/B5325450.png)
![6-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]carbonyl}-3-pyridinol](/img/structure/B5325451.png)
![3-[(1-allyl-1H-pyrazol-4-yl)methyl]-9-(3,3-dimethylbutanoyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B5325459.png)
![2-(2-amino-4,6-dimethylpyrimidin-5-yl)-N-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B5325467.png)